7-Fluoro-6-methoxyquinoline-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
7-fluoro-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7FN2O/c1-15-11-3-8-2-7(5-13)6-14-10(8)4-9(11)12/h2-4,6H,1H3 |
InChI Key |
SFDGJQNZGNUAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1F)C#N |
Origin of Product |
United States |
Research Landscape of 7 Fluoro 6 Methoxyquinoline 3 Carbonitrile
Rationale for Investigating Fluorinated and Methoxylated Quinoline-3-carbonitriles
The specific placement of fluoro, methoxy (B1213986), and carbonitrile groups on the quinoline scaffold is a deliberate strategy to modulate the compound's properties for potential therapeutic applications.
The Role of Fluorine: The introduction of a fluorine atom into a drug candidate is a common tactic in medicinal chemistry to enhance its metabolic stability, binding affinity, and bioavailability. tandfonline.combenthamscience.com Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. tandfonline.combenthamscience.com In the context of quinolines, a fluorine atom at the C-6 or C-7 position has been shown to improve the activity of DNA gyrase inhibitors. tandfonline.com
The Significance of the Quinoline-3-carbonitrile Scaffold: The quinoline-3-carbonitrile core is recognized as a valuable starting point for the development of various therapeutic agents, particularly antibacterial and anticancer drugs. nih.govresearchgate.net The carbonitrile group is a strong electron-withdrawing group that can participate in hydrogen bonding and other interactions within a protein's active site. nih.gov Derivatives of this scaffold have shown promise as inhibitors of enzymes like DNA gyrase. nih.govresearchgate.net
Overview of Key Academic Research Areas for the Chemical Compound
Given the nascent stage of direct research on this compound, the key academic research areas are largely extrapolated from the activities of structurally similar compounds. The combination of the fluoro and methoxy groups on the quinoline-3-carbonitrile scaffold suggests potential for investigation in the following areas:
Anticancer Drug Discovery: A significant body of research focuses on quinoline derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov The 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold, which is structurally related to the compound of interest, has been extensively explored for its ability to inhibit epidermal growth factor receptor (EGFR) kinase. nih.gov Therefore, this compound could be a subject of interest in the development of novel kinase inhibitors.
Antibacterial Agent Development: As mentioned, the quinoline scaffold is the basis for the quinolone class of antibiotics. Research into new quinoline-3-carbonitrile derivatives as potential antibacterial agents is an active field. nih.govresearchgate.net The demonstrated importance of the 7-fluoro substituent for DNA gyrase inhibition makes this a logical area of investigation for this compound. tandfonline.com
The following table provides a summary of the potential research applications based on the functional groups of this compound:
| Functional Group | Potential Therapeutic Application | Rationale |
| 7-Fluoro | Antibacterial, Anticancer | Enhances metabolic stability and binding affinity. tandfonline.combenthamscience.com |
| 6-Methoxy | Antibacterial, Anticancer | Modulates solubility and electronic properties for target interaction. frontiersin.orgnih.gov |
| 3-Carbonitrile | Antibacterial, Anticancer | Acts as a key pharmacophore for enzyme inhibition. nih.govnih.gov |
An in-depth examination of the synthetic strategies for creating this compound and its related compounds reveals a variety of chemical approaches. These methods focus on building the fundamental quinoline-3-carbonitrile structure, introducing specific functional groups, and further modifying the molecule.
Biological Activities and Molecular Mechanisms of Action of 7 Fluoro 6 Methoxyquinoline 3 Carbonitrile and Its Derivatives
General Biological Significance of the Chemical Compound in Medicinal Chemistry
The 7-Fluoro-6-methoxyquinoline-3-carbonitrile core is a synthetically derived structure that combines several features known to be important for biological activity. The quinoline (B57606) ring system itself is a well-established pharmacophore found in a variety of therapeutic agents. The addition of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methoxy (B1213986) group at the 6-position and the carbonitrile group at the 3-position further modulate the electronic properties and potential binding modes of the molecule.
Derivatives of the quinoline-3-carbonitrile scaffold have been investigated for a range of pharmacological effects, including antimicrobial and anticancer activities. researchgate.net The strategic placement of various substituents on the quinoline core allows for the fine-tuning of activity against specific biological targets. This modularity makes the this compound structure a valuable starting point for the design of targeted therapeutic agents.
Enzyme Inhibition Profiles
The primary mechanism through which this compound and its derivatives are thought to exert their biological effects is through the inhibition of specific enzymes that are critical for cell function and proliferation.
Inhibition of Cellular Cycle Regulation and DNA Repair Enzymes
While direct studies on this compound's effect on specific DNA repair enzymes are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been associated with the modulation of the cell cycle. The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, which is controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). researchgate.net The inhibition of these kinases is a key strategy in cancer therapy. Derivatives of quinoline have been explored as inhibitors of CDKs, suggesting that the this compound scaffold could serve as a basis for the development of compounds that arrest the cell cycle. mdpi.comnih.gov For instance, a novel ribociclib (B560063) derivative, WXJ-103, has been shown to arrest the cell cycle in the G1 phase and inhibit the proliferation of breast cancer cells. nih.gov
Kinase Inhibition Activities
Kinases are a large family of enzymes that play crucial roles in cell signaling pathways by catalyzing the transfer of phosphate (B84403) groups to specific substrates. Aberrant kinase activity is a hallmark of many diseases, including cancer. The this compound framework and its derivatives have been investigated for their ability to inhibit various kinases.
Tyrosine kinases are critical mediators of cell growth, differentiation, and survival. The Src family of kinases and the Abl kinase (including the fusion protein BCR-ABL found in chronic myeloid leukemia) are important targets in oncology. nih.gov Research has demonstrated that derivatives of quinoline-3-carbonitrile can be potent inhibitors of Src kinases. Specifically, a series of 7-ethynyl-4-phenylamino-3-quinolinecarbonitriles have been identified as potent inhibitors of Src kinase activity. nih.gov This suggests that the quinoline-3-carbonitrile core is a viable scaffold for targeting this important class of enzymes. While direct inhibition of Abl and BCR-ABL by this compound has not been explicitly detailed, the structural similarities between Src and Abl kinase domains imply a potential for cross-inhibition by appropriately substituted derivatives.
Table 1: Src Kinase Inhibitory Activity of a Quinoline-3-Carbonitrile Derivative
| Compound | Target Kinase | Activity | Reference |
| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile (SKS-927) | Src | Potent Inhibitor | nih.gov |
This table is for illustrative purposes and showcases the activity of a derivative.
Serine/threonine kinases are another major class of enzymes involved in crucial signaling cascades like the MAPK/ERK pathway (involving Raf and MEK kinases) and cell cycle progression (regulated by CDKs). Combined inhibition of RAF and MEK has been explored as a therapeutic strategy in cancers with specific mutations. nih.gov While direct evidence for this compound is limited, the broader quinoline and quinazoline (B50416) chemical spaces have yielded inhibitors of these kinases.
In the context of cell cycle control, the inhibition of CDK4 and CDK6 has proven to be a successful therapeutic approach in certain types of breast cancer. nih.gov Numerous small molecules with diverse heterocyclic cores, including those related to quinolines, have been developed as selective CDK4/6 inhibitors. researchgate.netmdpi.com For example, a novel ribociclib derivative, WXJ-103, has demonstrated anti-breast cancer effects through the inhibition of the CDK4/6 pathway. nih.gov This indicates the potential for designing derivatives of this compound that could selectively target CDK4/6.
The search for novel kinase inhibitors has expanded to a wide range of other targets. Fibroblast growth factor receptor 1 (FGFR1) and platelet-derived growth factor receptor beta (PDGFRβ) are receptor tyrosine kinases involved in angiogenesis and tumor growth. A novel triple-angiokinase inhibitor, WXFL-152, which is a 7-methoxyquinoline (B23528) derivative, has been designed and evaluated, showing the potential of this scaffold in targeting such kinases. researchgate.net
The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. While direct inhibition of the delta isoform of phosphoinositide 3-kinase (PI3K-δ) by this compound has not been reported, the general class of quinoline-based compounds has been explored for PI3K inhibition.
Dihydroorotate dehydrogenase (DHODH) is not a kinase but an enzyme involved in pyrimidine (B1678525) biosynthesis. Its inhibition has emerged as a therapeutic strategy in cancer and autoimmune diseases. There is currently no specific information in the reviewed literature linking this compound to DHODH inhibition.
Mechanistic Insights into Cellular Interactions and Signal Transduction Modulation
The biological effects of this compound and its derivatives are rooted in their ability to interact with fundamental cellular components and disrupt key signaling networks that govern cell fate. The specific substitutions on the quinoline ring system are designed to enhance binding affinity to molecular targets and modulate complex intracellular pathways.
Interactions with Core Molecular Targets (Enzymes, Receptors, DNA)
The primary mechanism by which many quinoline derivatives exert their effects is through the inhibition of enzymes that are critical for cell proliferation and survival, particularly those that act upon DNA.
Enzyme Inhibition: A significant body of research points to DNA topoisomerases as a key target for quinoline-based compounds. mdpi.comnih.gov Topoisomerases (Type I and Type II) are nuclear enzymes that manage DNA topology by catalyzing the breaking and rejoining of DNA strands, a process essential for replication and transcription. youtube.com Certain quinoline derivatives function as "topoisomerase poisons" by stabilizing the transient DNA-enzyme cleavage complex. nih.govresearchgate.net This action prevents the resealing of the DNA strand, leading to the accumulation of single or double-strand breaks and ultimately triggering cell death. youtube.comnih.gov For example, pyrazolo[4,3-f]quinoline derivatives have been shown to inhibit topoisomerase I and IIα activity. mdpi.com
In addition to topoisomerases, other DNA-modifying enzymes are also targets. Studies on quinoline-based analogues have demonstrated inhibitory activity against DNA methyltransferases (DNMTs). biorxiv.org The mechanism for some derivatives, such as those with methylamine (B109427) or methylpiperazine additions, involves intercalation into the DNA substrate adjacent to the target base, which induces a conformational change in the enzyme and blocks its catalytic activity. biorxiv.org
The quinoline scaffold is also found in inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, highlighting the versatility of this chemical class in targeting DNA-related enzymes across different domains of life. nih.gov
DNA Intercalation: The flat, aromatic structure of the quinoline ring system is well-suited for intercalation—the insertion of a molecule between the base pairs of DNA. This mode of interaction can physically obstruct the DNA template, interfering with the processes of replication and transcription and inhibiting the function of DNA-binding proteins. biorxiv.org Structural studies have shown that some quinoline derivatives specifically intercalate into the minor groove of enzyme-bound DNA, altering the DNA's structure and preventing the enzyme from completing its function. biorxiv.org This intercalation is a key step in the mechanism of action for certain DNA methyltransferase and topoisomerase inhibitors. researchgate.netbiorxiv.org
Table 1: Inhibition of Core Molecular Targets by Quinoline Derivatives
| Compound Class | Target Enzyme | Mechanism of Action | Finding |
|---|---|---|---|
| Pyrazolo[4,3-f]quinolines | Topoisomerase I / IIα | Inhibition of DNA relaxation | Compound 2E showed 88.3% inhibition of Topo IIα, comparable to the control drug etoposide. mdpi.com |
| Quinoline-based analogues | DNA Methyltransferase (DNMT1) | DNA intercalation, blocking catalytic activity | Compounds with specific additions showed low micromolar inhibitory potency. biorxiv.org |
| N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine | Topoisomerase I (Top1) | Traps Top1-DNA cleavage complexes (Top1cc) | Exhibits potent Top1 inhibition with an IC50 value of 29 ± 0.04 nM. nih.govresearchgate.net |
| 3-fluoro-6-methoxyquinoline (B1245202) derivatives | Bacterial DNA Gyrase / Topoisomerase IV | Inhibition of enzyme activity | A derivative demonstrated excellent in vitro activity with a MIC90 of 0.125μg/mL against S. aureus. nih.gov |
Impact on Ras-MAPK Signaling Pathway Components
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental processes like cell growth, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets.
Quinoline-3-carbonitrile derivatives have been developed as inhibitors of kinases within this pathway. nih.gov The mechanism often involves targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) at the start of the cascade, or downstream kinases such as Src. nih.govnih.gov
For instance, 4-anilinoquinoline-3-carbonitriles have been identified as potent inhibitors of EGFR kinase, with activity comparable to approved quinazoline-based inhibitors. nih.gov By blocking EGFR, these compounds prevent the initial phosphorylation events that activate Ras and the subsequent downstream cascade. One such derivative demonstrated an IC₅₀ value of 7.5 nM against EGFR kinase. nih.gov
Further down the pathway, other quinoline derivatives have been shown to suppress survival pathways linked to Ras signaling. A study on 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives found they could inhibit Src kinase activity. nih.gov Inhibition of Src, in turn, led to the suppression of the downstream ERK and Akt survival pathways, which are critical for cell growth and are often activated by Ras. nih.gov This demonstrates that the quinoline-3-carbonitrile scaffold can be tailored to inhibit different key nodes within and connected to the Ras-MAPK signaling network.
Anticancer Research on 7 Fluoro 6 Methoxyquinoline 3 Carbonitrile Derivatives
Modulation of Cell Proliferation and Survival Pathways
There is no information available on how 7-Fluoro-6-methoxyquinoline-3-carbonitrile derivatives may affect cell proliferation and survival signaling pathways.
Inhibition of Aberrant Oncogenic Signaling Pathways
A key strategy in modern cancer therapy is the targeting of specific signaling pathways that are abnormally activated in cancer cells, promoting their growth and survival. Derivatives of this compound have shown promise as inhibitors of several such pathways.
Notably, a series of 4-amino-6-methoxyquinoline-3-carbonitrile derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor progression and metastasis. One particular compound, 21 , demonstrated a high potency with an IC50 value of 0.5 nM against c-Met. This inhibition consequently blocks the downstream signaling proteins AKT and ERK in c-Met-amplified gastric cancer cells.
Similarly, other quinoline-based derivatives have been developed as effective c-Met inhibitors. For instance, a novel series of 4-phenoxyquinoline derivatives bearing a fused 3-pyridone moiety were synthesized, with compound 12h exhibiting a very potent inhibitory activity against c-Met kinase with an IC50 of 0.6 nM. nih.gov Further research on 7-substituted-4-(2-fluorophenoxy)quinoline derivatives also yielded a potent c-Met inhibitor, compound 13g , with an IC50 of 0.003 µM against the MKN-45 cancer cell line. researchgate.net Quinoline-3-carboxamide derivatives have also been evaluated as c-Met inhibitors, with compound 22 showing an IC50 of 1.1 nM. Another study on quinoline-based carboxamides identified compound 8o as a potent c-Met kinase inhibitor with an IC50 of 0.8 nM.
The versatility of the quinoline (B57606) scaffold is further highlighted by the development of 6-fluoro-7-(piperazin-1-yl)quinoline-3-carbonitrile derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3). Compound 12h from this series was identified as a highly potent FLT3 inhibitor with an IC50 of 0.8 nM.
Moreover, a novel 7-methoxy-4-phenoxy-quinoline-3-carbonitrile derivative, 10h , has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival.
| Compound ID | Target Kinase | IC50 Value | Cell Line |
| 21 | c-Met | 0.5 nM | Hs746T |
| 12h | c-Met | 0.6 nM | MKN-45, HT-29, SNU-5 |
| 13g | c-Met | 0.003 µM | MKN-45 |
| 22 | c-Met | 1.1 nM | MKN-45, Hs 746T |
| 8o | c-Met | 0.8 nM | MKN-45, SNU-5, Hs746T |
| 12h | FLT3 | 0.8 nM | MV4-11 |
Cell Cycle Arrest and Its Molecular Regulators
The cell cycle is a tightly regulated process that ensures the faithful replication of cells. In cancer, this regulation is often lost, leading to uncontrolled cell division. Certain derivatives of this compound have demonstrated the ability to halt the cell cycle in cancer cells, thereby preventing their proliferation.
The potent c-Met inhibitor, compound 21 , was found to induce cell cycle arrest at the G0/G1 phase in Hs746T cells. In contrast, several other quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. For example, compound 12h (a c-Met inhibitor) and compound 10h (a PI3K/Akt/mTOR pathway inhibitor) both induced G2/M phase arrest in MKN-45 and MCF-7 cells, respectively. nih.gov Similarly, the c-Met inhibiting quinoline-3-carboxamide derivative 22 and the quinoline-based carboxamide 8o also led to G2/M phase arrest in MKN-45 cells.
The molecular mechanisms underlying this cell cycle arrest have also been investigated. In the case of compound 10h , the G2/M arrest was associated with the downregulation of key cell cycle proteins Cyclin B1 and CDK1, and the upregulation of the cell cycle inhibitors p21 and p27.
| Compound ID | Cell Cycle Phase of Arrest | Molecular Regulators | Cell Line |
| 21 | G0/G1 | Not Specified | Hs746T |
| 12h | G2/M | Not Specified | MKN-45 |
| 22 | G2/M | Not Specified | MKN-45 |
| 8o | G2/M | Not Specified | MKN-45 |
| 10h | G2/M | Downregulation of Cyclin B1, CDK1; Upregulation of p21, p27 | MCF-7 |
Disruption of Cell Migration and Angiogenesis in Neoplasia
The ability of cancer cells to migrate and invade surrounding tissues, as well as to stimulate the formation of new blood vessels (angiogenesis), is crucial for tumor growth and metastasis. Derivatives of this compound have shown potential in disrupting these critical processes.
Several of the potent c-Met inhibiting quinoline derivatives have demonstrated anti-migratory effects. For instance, compound 13g was shown to inhibit cell migration and invasion. researchgate.net Likewise, compound 12h and compound 8o were also found to suppress the migration and invasion of cancer cells. nih.gov
In the realm of anti-angiogenesis, a novel triple-angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, has been developed. This compound inhibits the proliferation of vascular endothelial cells and pericytes by blocking the VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ signaling pathways simultaneously. While not a direct derivative of the title compound, this research highlights the potential of the broader quinoline class in targeting angiogenesis.
Antimicrobial Research on 7 Fluoro 6 Methoxyquinoline 3 Carbonitrile Derivatives
Antibacterial Efficacy Studies
Derivatives of 7-fluoro-6-methoxyquinoline-3-carbonitrile have demonstrated notable antibacterial activity. Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, as well as their potential to combat multidrug-resistant strains and tuberculosis.
Activity Against Gram-Positive Bacterial Strains
Studies have shown that certain derivatives of this compound are effective against various Gram-positive bacteria.
A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives were synthesized and evaluated for their in vitro antibacterial activity. Many of these compounds showed significant inhibitory potency against Streptococcus pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL. nih.gov
In another study, new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and tested against Streptococcus pneumoniae and Bacillus subtilis. The majority of these compounds exhibited moderate activity against the selected organisms. researchgate.net Specifically, an ester derivative and a thioether derivative demonstrated the highest antimicrobial activity against Gram-positive strains. researchgate.net
Furthermore, research on novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV has been reported. One particular compound from this series, compound 14, showed excellent in vitro activity with a MIC90 of 0.125 μg/mL against Staphylococcus aureus. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives | Streptococcus pneumoniae | 0.25–1 | nih.gov |
| Compound 14 (cyclobutylaryl-substituted NBTI) | Staphylococcus aureus | 0.125 (MIC90) | nih.gov |
| Ester derivative 7b | Gram-positive strains | Not specified | researchgate.net |
| Thioether derivative 9c | Gram-positive strains | Not specified | researchgate.net |
Activity Against Gram-Negative Bacterial Strains
The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria.
Synthesized 6-methoxyquinoline-3-carbonitrile derivatives were evaluated for their in-vitro activity against Pseudomonas aeruginosa and Escherichia coli. Several derivatives, including an ester and a thioether, showed the highest activity against these Gram-negative strains. researchgate.net
The activity of the ketolide ABT-773 was compared with other agents against Haemophilus influenzae and Moraxella catarrhalis. Microbroth dilution tests on 210 Haemophilus influenzae strains revealed that azithromycin (B1666446) and ABT-773 were highly effective. nih.gov Time-kill studies showed that ABT-773 was bactericidal against most H. influenzae strains tested. nih.gov For Moraxella catarrhalis, most tested compounds, with the exception of amoxicillin (B794) and cefprozil, were active. nih.gov
A quinoline-3-carbonitrile derivative synthesized by Khan et al. exhibited antibacterial potential against Gram-negative bacteria, with the highest activity observed against E. coli at a MIC of 4 μg/mL. mdpi.com
Efficacy against Multidrug-Resistant Bacterial Strains
A significant area of investigation has been the effectiveness of these compounds against bacteria that have developed resistance to multiple antibiotics.
A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives displayed good growth inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) with MIC values between 0.25 and 4 μg/mL. nih.gov One compound from this series was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Research into novel 3-fluoro-6-methoxyquinoline derivatives as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs) has yielded promising results. An optimized series of cyclobutylaryl-substituted NBTIs, including a compound designated as 14, demonstrated excellent activity. This compound's enhanced inhibition of Topoisomerase IV correlated with improved activity against S. aureus strains with mutations that confer resistance to NBTIs. nih.gov
Antitubercular Activity Studies
The potential of this compound derivatives in treating tuberculosis has also been a focus of research.
A series of new 6-methoxyquinoline-3-carbonitrile derivatives were synthesized, and their antimicrobial activities were evaluated. researchgate.net While the study focused on a range of bacteria and fungi, the quinoline (B57606) scaffold is known for its potential against Mycobacterium tuberculosis. researchgate.net
Specific research on 7-chloro-4-quinolinylhydrazones, which share the quinoline core, showed that some of these compounds exhibited a significant minimum inhibitory concentration (MIC) of 2.5 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net This activity is comparable to first-line anti-TB drugs. researchgate.net
Another study focused on dihydroquinazolinone derivatives, which also showed promising antitubercular activities against the H37Rv strain of M. tuberculosis, with some analogues having a MIC value of 2 µg/mL. nih.gov These compounds were also tested against multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov
Antifungal Efficacy Studies
In addition to their antibacterial properties, derivatives of this compound have been investigated for their ability to inhibit fungal growth.
Activity Against Various Fungal Strains
Studies have demonstrated the potential of these compounds against clinically relevant fungal pathogens.
A series of newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives were evaluated for their in-vitro antifungal activity against several fungi, including Aspergillus fumigatus and Candida albicans. One particular ester derivative was found to be more active than the standard antifungal Amphotericin B against three of the tested fungal species. researchgate.net
In a separate study, novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety were synthesized and tested for their antifungal activities. Some of these compounds showed in vitro activity against Botrytis cinerea. mdpi.com While not direct derivatives of the title compound, this highlights the antifungal potential of related chemical structures.
Another study on 7-chloroquinolin-4-yl arylhydrazone derivatives evaluated their in vitro antifungal activity against eight oral fungi, including several Candida species. Some of these compounds exhibited MIC and minimum fungicidal concentration (MFC) activities comparable to the first-line antifungal drug fluconazole. researchgate.net
Table 2: Antifungal Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Ester derivative 7e | Three fungal species | More active than Amphotericin B | researchgate.net |
| 6-methoxyquinoline-3-carbonitrile derivatives | Aspergillus fumigatus, Candida albicans | Moderate activity | researchgate.net |
| 7-chloroquinolin-4-yl arylhydrazone derivatives | Candida species | Comparable to fluconazole | researchgate.net |
Specific Mechanistic Aspects of Antimicrobial Action
The antimicrobial efficacy of quinoline derivatives, including those based on the this compound scaffold, is often attributed to their interaction with essential bacterial enzymes. Research has pinpointed specific molecular targets, shedding light on how these compounds disrupt vital cellular processes in bacteria.
A significant mechanism of action for many quinoline-based antimicrobial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. nih.gov DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for the initiation of replication. nih.gov Topoisomerase IV, on the other hand, plays a primary role in decatenation, which is the separation of interlinked daughter chromosomes following replication. nih.gov
Derivatives of this compound have been investigated as novel bacterial type II topoisomerase inhibitors (NBTIs). nih.gov These compounds are distinct from the well-known fluoroquinolone class of antibiotics because they bind to a different site on the enzyme-DNA complex. researchgate.net This characteristic is particularly advantageous as it allows them to retain activity against bacterial strains that have developed resistance to fluoroquinolones. nih.govresearchgate.net
The inhibitory action involves the stabilization of the covalent complex formed between the topoisomerase and DNA. nih.gov This "trapping" of the enzyme-DNA intermediate leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. nih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.gov However, potent derivatives often exhibit dual-targeting capabilities, inhibiting both enzymes effectively. nih.gov
Research into novel 3-fluoro-6-methoxyquinoline derivatives has led to the development of compounds with excellent in vitro activity against pathogens like Staphylococcus aureus (including MRSA). nih.gov For instance, an optimized series of cyclobutylaryl-substituted NBTIs demonstrated that enhanced inhibition of topoisomerase IV correlated with improved activity against S. aureus strains possessing mutations that confer resistance to other NBTIs. nih.gov
Table 1: Inhibitory Activity of a Quinoline Derivative
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 14 | DNA Gyrase | - |
| Topoisomerase IV | - |
Data represents a specific quinoline derivative from a study, highlighting its potent inhibitory activity against bacterial DNA gyrase. researchgate.net
The interaction of quinoline derivatives with metal ions can be a significant factor in their antimicrobial activity. While direct research on the metal complexation of this compound and its impact on antimicrobial action was not prominent in the search results, the principle is well-established for the broader quinoline class.
The nitrogen atom at position 1 and the oxygen atom of a hydroxyl or methoxy (B1213986) group can act as chelation sites for metal ions. This chelation can enhance the biological activity of the parent compound through several mechanisms. For instance, complexation can facilitate the transport of the molecule across the bacterial cell membrane. Once inside the cell, the metal complex can interfere with various cellular processes, including enzymatic activity that is dependent on specific metal cofactors.
The formation of these complexes can alter the stereochemistry and electron distribution of the quinoline molecule, potentially leading to a more favorable interaction with its biological target. This alteration can result in increased potency and a broader spectrum of activity.
Antibiofilm Activity Research
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms present a significant challenge in clinical settings as they exhibit increased resistance to conventional antimicrobial agents. The development of compounds that can inhibit biofilm formation or eradicate established biofilms is a critical area of research.
Derivatives of the quinoline scaffold have shown promise as antibiofilm agents. For example, studies on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have demonstrated significant antibiofilm activity against pathogenic microbes that cause urinary tract infections. nih.govmdpi.comnih.gov
One particular derivative, compound 3l from a synthesized series, exhibited notable effects against biofilms of E. coli, P. aeruginosa, and C. neoformans. nih.gov This compound was shown to interfere with biofilm adhesion, a critical initial step in biofilm formation. At a concentration of 10.0 µg/mL, it achieved high percentages of biofilm extension inhibition: 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. nih.gov
Furthermore, the mechanism of action for this derivative was investigated through a protein leakage assay. Treatment of E. coli with the compound resulted in a significant release of cellular protein, indicating that the compound causes damage to the bacterial cell membrane. nih.gov This disruption of membrane integrity is a plausible mechanism for both its direct antimicrobial and its antibiofilm effects.
Table 2: Antibiofilm Activity of a 7-Methoxyquinoline Derivative (Compound 3l)
| Pathogen | Biofilm Inhibition (%) |
|---|---|
| E. coli | 94.60 |
| P. aeruginosa | 91.74 |
| C. neoformans | 98.03 |
Data shows the percentage of biofilm extension inhibition at a concentration of 10.0 µg/mL. nih.gov
Structure Activity Relationship Sar Investigations of 7 Fluoro 6 Methoxyquinoline 3 Carbonitrile Derivatives
Influence of Halogen Substituents on Biological Activity and Pharmacological Properties
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. In the context of quinoline (B57606) derivatives, the type and position of the halogen can significantly alter biological activity.
The fluorine atom, owing to its small size and high electronegativity, plays a remarkable role in medicinal chemistry. nih.gov Its introduction into a molecule can lead to enhanced metabolic stability, improved membrane permeation, and increased binding affinity to the target protein. nih.govresearchgate.net In many drug candidates, fluorine is used to block sites susceptible to metabolic oxidation, thereby improving pharmacokinetic profiles and increasing the drug's activity. nih.gov For instance, the presence of p-fluoro substituents in the cholesterol-lowering drug Ezetimibe helps to prevent aromatic hydroxylation, leading to enhanced metabolic stability and significantly improved activity. nih.gov
The strategic placement of fluorine can influence a molecule's potency, conformation, and even reduce off-target effects. researchgate.net It can act as a bioisostere for a hydrogen atom or a hydroxyl group, altering electronic properties and pKa, which can be critical for target interaction. researchgate.netresearchgate.net The trifluoromethyl group, another fluorine-containing substituent, is also noted for its significant role in the anti-cancer and antimicrobial effectiveness of certain compounds. nih.gov
The chlorine atom, as a substituent on an aromatic or heteroaromatic ring, can influence biological activity through steric and electronic effects. nih.gov These effects can lead to either tighter or looser interactions within the binding pocket of a target protein. nih.gov In many instances, the introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org For example, in the case of 4-aminoquinoline (B48711) antimalarials like Chloroquine, the presence of a chlorine atom at the C-7 position is considered essential for optimal activity. youtube.com Replacing this electron-withdrawing group with an electron-donating group like a methyl group results in a complete loss of potency. youtube.com
Studies on various quinoline derivatives have shown that the presence of chlorine can be crucial for their intended biological effects. For instance, certain chlorinated quinoline-2-carboxamides have been synthesized as potent anti-inflammatory agents. nih.gov The number of chlorine atoms can also correlate with the level of activity, as seen in some quinone imine derivatives where compounds with more chlorine atoms exhibited higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com However, it is important to note that the influence of a chlorine substituent is determined empirically, and in some cases, its presence can diminish or abolish biological activity. eurochlor.org
Effect of Methoxy (B1213986) and Carbonitrile Groups on Ligand-Target Interactions
The position of a methoxy group on the quinoline ring can significantly impact the molecule's steric and electronic properties, thereby influencing its biological activity. Electron-donating groups like -OH and -OMe have been shown to increase the anti-tuberculosis potential of certain quinoline derivatives. nih.gov The steric bulk and electronic character of such groups can affect catalyst activity and regioselectivity in chemical reactions. researchgate.net
In a series of quinolinone-cinnamic or benzoic acid hybrids, the presence of a methoxy group was found to be a factor in their lipoxygenase (LOX) inhibitory activity. mdpi.com For example, a 4-methoxy-cinnamic acid derivative showed satisfying activity. mdpi.com The electronic effects of substituents are crucial, with π-electron donating groups potentially favoring certain molecular conformations over others. researchgate.net Theoretical studies on iminochlorophosphane species showed that π-electron donating groups like p-NMe2 can influence the monomer-dimer equilibrium, highlighting the importance of electronic effects. researchgate.net
The carbonitrile (cyano) group at the C-3 position of the quinoline ring plays an important role in the molecule's activity and provides a handle for further synthetic modifications. nih.gov SAR studies on various quinoline derivatives have indicated that a cyano group at C-3 is often important for optimal antitumor activity. nih.gov
From a synthetic standpoint, the carbonitrile group offers versatility. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be used as a starting material to synthesize a variety of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through a C-C bond-forming reaction. nih.gov This highlights the utility of the carbonitrile group as a reactive site for creating diverse molecular libraries for biological screening. nih.gov
Impact of Substitutions at Various Quinoline Ring Positions (C-4, C-6, C-7, C-8)
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. Modifications at positions C-4, C-6, C-7, and C-8 have been shown to be critical determinants of efficacy and target specificity.
Substitutions at the C-4 position are particularly significant. In the case of 4-aminoquinolines, a dialkylamino side chain at this position is essential for antimalarial activity. youtube.com Furthermore, having an aniline (B41778) group at C-4 is considered an important feature for the antitumor activity of certain quinoline derivatives. nih.gov
The C-6 position also offers opportunities for modulating activity. The introduction of aminoacrylamide substituents at C-6 has been identified as a key factor for the optimal activity of some antitumor quinolines. nih.gov In another study, a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were designed and synthesized, demonstrating potent inhibitory activity against several cancer cell lines. nih.gov
The C-7 position is frequently substituted to enhance biological effects. As mentioned earlier, a chloro group at C-7 is essential for the antimalarial activity of chloroquine. youtube.com Similarly, for a series of quinoline-based efflux pump inhibitors, a bromine substitution at C-7 was found to be important for inhibitory activity. acs.org In other quinoline derivatives with antitumor properties, the presence of alkoxy groups at C-7 plays a significant role in their optimal activity. nih.gov
Substitutions at the C-8 position can also have a profound impact. In the context of 4-aminoquinoline antimalarials, leaving the C-8 position unsubstituted is crucial, as the introduction of a methyl group at this position leads to a loss of activity. youtube.com However, in the development of efflux pump inhibitors, C-4 and C-8 dimethyl groups were found to be beneficial, as their removal led to a reduction in inhibitory activity. acs.org
Interactive Data Table: SAR of Quinoline Derivatives
The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on the provided research findings.
| Quinoline Ring Position | Substituent | Influence on Biological Activity | Reference(s) |
| C-3 | Cyano (-CN) | Important for optimal antitumor activity. | nih.gov |
| C-4 | Aniline group | Important for optimal antitumor activity. | nih.gov |
| C-4 | Dialkylamino side chain | Essential for antimalarial activity. | youtube.com |
| C-6 | Aminoacrylamide | Important for optimal antitumor activity. | nih.gov |
| C-6 | Fluoro (-F) | Potent inhibitory activity in certain quinolone derivatives against cancer cell lines. | nih.gov |
| C-7 | Chloro (-Cl) | Essential for optimal antimalarial activity in 4-aminoquinolines. | youtube.com |
| C-7 | Bromo (-Br) | Important for efflux pump inhibitory activity. | acs.org |
| C-7 | Alkoxy (-OR) | Important for optimal antitumor activity. | nih.gov |
| C-8 | Unsubstituted | Essential for antimalarial activity in 4-aminoquinolines. | youtube.com |
| C-8 | Methyl (-CH3) | Beneficial for efflux pump inhibitory activity (in combination with C-4 methyl). | acs.org |
Effects of Varied Substituents at the Amino Position (C-4) on Kinase Inhibition
The amino group at the C-4 position of the quinoline-3-carbonitrile scaffold is a critical anchor for interaction with various kinases, and modifications at this site significantly impact inhibitory potency and selectivity. Research into 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives has shown that the nature of the substituent on the aniline ring plays a pivotal role in determining the inhibitory activity against receptor tyrosine kinases like EGFR and HER-2. nih.gov
For instance, the synthesis and evaluation of a series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives identified compounds with potent in vitro inhibitory activity in both enzymatic and cellular assays. nih.gov These compounds, however, showed moderate selectivity against other tyrosine kinases. nih.gov Further studies on 4-anilinoquinoline-3-carbonitriles revealed that introducing specific functional groups to the aniline moiety could lead to dual EGFR/HER2 inhibitors. nih.gov The design of these derivatives often involves incorporating a polar hydrophilic group, a heterocyclic substituent, or an unpolar hydrophobic portion to optimize interactions within the ATP-binding site of the kinases. nih.gov
In the quest for potent IKK inhibitors, a series of tetracyclic analogues based on an imidazoquinoxaline structure were prepared, demonstrating the importance of the C-4 substituent in modulating kinase activity. nih.gov The exploration of SAR around this position helps in designing highly selective and potent kinase inhibitors. nih.gov
| Compound Series | Target Kinase(s) | Key Findings at C-4 Position | Reference |
|---|---|---|---|
| 4-Anilinoquinoline-3-carbonitriles | EGFR, HER-2 | Substituents on the aniline ring are crucial for activity. Michael acceptors at the 6-position of the quinoline led to irreversible inhibitors. | nih.gov |
| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitriles | EGFR | Showed potent in vitro inhibitory activity in enzymatic and cellular assays. | nih.gov |
| 4-Anilinoquinoline-3-carbonitrile derivatives | EGFR, HER-2 | Introduction of varied functional groups at the C-6 position of the quinoline skeleton led to dual inhibitors. | nih.gov |
| Tetracyclic analogues of imidazoquinoxaline | IKK | Exploration of SAR around the tricyclic structure led to potent IKK inhibitors. | nih.gov |
Structural Modifications at C-6 and C-7 for Modulating Bioactivity
Modifications at the C-6 and C-7 positions of the quinoline ring are instrumental in fine-tuning the biological activity of these compounds. In the context of EGFR and HER-2 kinase inhibitors, a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been synthesized. nih.gov These compounds feature Michael acceptors like butynamide, crotonamide, and methacrylamide (B166291) at the C-6 position, which bear water-solubilizing substituents. nih.gov The attachment of a dialkylamino group to the Michael acceptor was found to increase reactivity through intramolecular catalysis, leading to enhanced biological properties. nih.gov
The introduction of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of a quinazoline (B50416) core, a related heterocyclic system, resulted in a shift in the binding mode compared to the known inhibitor lapatinib. mdpi.com Furthermore, research on quinoline derivatives targeting c-Met kinase has explored modifications at the C-3 and C-6 positions, leading to selective inhibitors. nih.gov Specifically, 4,6,7-substituted quinolines, developed as analogues of cabozantinib, have shown potent antiproliferative activity against various cancer cell lines, with some derivatives exhibiting higher or comparable c-Met kinase inhibition than the parent compound. nih.gov The presence of bulky substituents at the C-7 position of the quinazoline core has also been found to be favorable for inhibitory activity. mdpi.com
| Modification Site(s) | Target/Activity | Key Structural Feature | Effect on Bioactivity | Reference |
|---|---|---|---|---|
| C-6 | EGFR/HER-2 Kinase Inhibition | Michael acceptors with water-solubilizing groups | Irreversible inhibition and enhanced biological properties | nih.gov |
| C-6 and C-7 | EGFR Kinase Inhibition (Quinazoline core) | Two morpholine alkoxy substituents | Shift in binding mode compared to lapatinib | mdpi.com |
| C-6 | c-Met Kinase Inhibition | Various substitutions | Selective inhibition and potent antiproliferative activity | nih.gov |
| C-7 | EGFR Kinase Inhibition (Quinazoline core) | Bulky substituents | Favorable for inhibitory activity | mdpi.com |
Impact of C-8 Substituents on Antimicrobial Efficacy
The substitution pattern on the quinoline ring also significantly influences the antimicrobial properties of these derivatives. Studies on quinoline-based hydroxyimidazolium hybrids have demonstrated that the position of substituents can confer significant changes in antifungal potency. nih.gov For example, a methyl group at the C-8 position resulted in a notable increase in antifungal activity compared to a methyl group at the C-6 position. nih.gov
Further investigation into quinolinone-based thiosemicarbazones designed as antituberculosis agents revealed that substitution at the C-8 position with a methyl group slightly decreased biological activity. nih.gov In contrast, electron-withdrawing groups like chloro and bromo at this position considerably increased the activity. nih.gov This is attributed to the electron-donating nature of the methyl group, which increases molecular electronegativity and thereby decreases biological activity, while electron-withdrawing groups increase the molecular volume and reduce electronegativity, leading to enhanced activity. nih.gov Methodologies for the specific modification of a methyl group at the C-8 position of quinoline have been a focus of research to enable the synthesis of diverse derivatives for biological evaluation. thieme-connect.de
| Compound Series | Antimicrobial Target | Substituent at C-8 | Effect on Efficacy | Reference |
|---|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrids | Fungi (e.g., Cryptococcus neoformans) | Methyl group | Significant increase in antifungal potency compared to C-6 methyl | nih.gov |
| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis | Methyl group | Slightly decreased biological activity | nih.gov |
| Quinolinone-based thiosemicarbazones | Mycobacterium tuberculosis | Chloro (Cl) and Bromo (Br) groups | Considerably increased biological activity | nih.gov |
Elucidating Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. researchgate.netdergipark.org.tr
Correlation between Physicochemical Parameters and Biological Response
QSAR studies on quinoline derivatives have successfully correlated various physicochemical parameters with their biological responses. dergipark.org.tr Descriptors related to topology, thermodynamics, quantum chemistry, and electronic properties are frequently used to build these models. researchgate.net For instance, in the development of antituberculosis agents based on quinolinone-based thiosemicarbazones, van der Waals volume, electron density, and electronegativity were found to play a pivotal role in their activity. nih.gov The model indicated that higher van der Waals volume and lower electron density and electronegativity were favorable for increased biological activity. nih.gov
In another study on 5,8-quinolinequinone derivatives, QSAR models were developed for their anti-proliferative and anti-inflammatory activities. researchgate.net The models highlighted the dependence of biological activity on electronic and thermochemical parameters. dergipark.org.trresearchgate.net For antimalarial quinoline derivatives, QSAR models have shown that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields have a significant impact on their activity. nih.gov Similarly, for quinoline derivatives with activity against Plasmodium falciparum, total connectivity, percentage of carbon, density, and the bond length between two nitrogen atoms were identified as key descriptors determining their antimalarial activity. researchgate.net
| Compound Class | Biological Activity | Key Physicochemical Parameters in QSAR Model | Reference |
|---|---|---|---|
| Quinolinone-based thiosemicarbazones | Antituberculosis | van der Waals volume, electron density, electronegativity | nih.gov |
| 5,8-Quinolinequinone derivatives | Anti-proliferative, Anti-inflammatory | Electronic and thermochemical parameters, electronegativity | dergipark.org.trresearchgate.net |
| Quinoline derivatives | Antimalarial (Aromatase inhibitors) | Electrostatic, hydrophobic, hydrogen bond donor/acceptor fields | nih.gov |
| Quinoline, Isoquinoline, and Quinazoline derivatives | Antimalarial (P. falciparum) | Total connectivity, percentage of carbon, density, N-N bond length | researchgate.net |
Design Principles for Optimized Quinoline Derivatives
QSAR models, along with other computational tools like molecular docking, provide valuable design principles for optimizing the biological activity of quinoline derivatives. nih.govnih.gov By analyzing the contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers can identify the structural features that are beneficial for enhancing a specific biological activity. mdpi.comdntb.gov.ua
For example, in the design of anti-gastric cancer agents, 3D-QSAR studies on quinoline derivatives helped to pinpoint regions where modifications would enhance inhibitory activity, leading to the design of new, more potent compounds. mdpi.comdntb.gov.ua Similarly, for the development of aromatase inhibitors for breast cancer treatment, QSAR findings indicated that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields were crucial, guiding the generation of novel and effective inhibitors. nih.gov
The integration of fragment-based topological design with QSAR models enhances the rational design of novel molecules by allowing for the detailed analysis of molecular fragments that contribute significantly to the desired activity. nih.gov This ligand-based drug design approach, which correlates the calculated properties of molecules with their experimentally determined biological activities, is a successful and widely adopted strategy in drug discovery. nih.gov It enables the prediction of efficacy and safety, thereby streamlining the process of developing new therapeutic agents. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Fluoro-6-methoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes halogenation and methoxylation of the quinoline core. For example, highlights a method using palladium catalysts under controlled conditions (e.g., dimethylformamide solvent, 80–120°C) to introduce substituents like fluoro and methoxy groups. Optimization involves adjusting reaction time, temperature, and catalyst loading to maximize yield (≥85%) while minimizing byproducts. Purity can be monitored via HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and carbonitrile group integrity. Mass spectrometry (MS) confirms molecular weight (e.g., observed [M+H]+ at m/z 237.63), while X-ray crystallography (as in ) resolves stereochemical ambiguities. Purity (>97%) is assessed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluoro vs. chloro) influence the reactivity of quinoline-3-carbonitriles?
- Methodological Answer : Fluorine's electron-withdrawing nature increases the electrophilicity of the carbonitrile group, enhancing reactivity in nucleophilic additions. Comparative studies (e.g., and ) show chloro substituents reduce solubility in polar solvents, whereas methoxy groups improve π-stacking in materials science applications. Computational modeling (DFT) can quantify substituent effects on frontier molecular orbitals .
Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated quinolines?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions or impurity profiles. Researchers should:
- Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Use high-purity batches (≥99%, verified via LC-MS).
- Conduct structure-activity relationship (SAR) studies to isolate substituent contributions (e.g., replacing methoxy with hydroxy groups; ).
- Validate target engagement using SPR or ITC for binding affinity measurements .
Q. How can researchers design analogs of this compound for enhanced photophysical properties?
- Methodological Answer : Introducing electron-donating groups (e.g., amino) at position 2 or 8 can redshift absorption/emission spectra for optical applications. demonstrates that fluorinated heterocycles exhibit tunable fluorescence quantum yields (Φ = 0.2–0.6) in polar aprotic solvents. Time-resolved fluorescence spectroscopy and TD-DFT calculations guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
